molecular formula C12H12ClNO3 B12597071 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid CAS No. 646509-07-1

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid

Cat. No.: B12597071
CAS No.: 646509-07-1
M. Wt: 253.68 g/mol
InChI Key: ASNQTQOSQYVBIA-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorophenyl group attached to an ethylamino chain, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step reactions. One common method includes the reaction of 4-chlorophenylacetic acid with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the oxobutenoic acid moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Fluorophenyl)ethylamino]-benzoic acid: Similar structure with a fluorine atom instead of chlorine.

    4-[2-(4-Bromophenyl)ethylamino]-benzoic acid: Contains a bromine atom in place of chlorine.

Uniqueness

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its fluorine and bromine analogs.

Properties

CAS No.

646509-07-1

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)

InChI Key

ASNQTQOSQYVBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC(=O)O)Cl

Origin of Product

United States

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